2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
描述
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-17-9-8-13(11-18(17)30-2)21-25-22-24-15-6-3-7-16(28)19(15)20(27(22)26-21)14-5-4-10-23-12-14/h4-5,8-12,20H,3,6-7H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONYAAVWWDASGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activities. This article explores the various aspects of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.38 g/mol. The structure features a triazole ring fused with a quinazoline moiety and substituted with a dimethoxyphenyl group and a pyridine ring.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity
- Mechanism of Action : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in the A549 human lung cancer cell line with an IC50 value of approximately 9 µM. This inhibition was linked to cell cycle arrest and induction of senescence in cancer cells .
- Cell Lines Tested : In vitro studies have demonstrated effectiveness against multiple cancer types including breast (MCF7), liver (HEPG2), and colon cancer (DLD1) cell lines .
-
Anti-inflammatory Effects
- Preliminary assessments suggest that the compound may possess anti-inflammatory properties. It was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were notably low, indicating strong anti-inflammatory potential .
-
Neuroprotective Properties
- Emerging research indicates that compounds similar to this one may exhibit neuroprotective effects. While specific data on this compound is limited, related triazole derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Activity :
- Inflammation Model Evaluation :
科学研究应用
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds within the triazoloquinazolinone class. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to 2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have shown significant inhibitory effects on various cancer cell lines. For example, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cells .
- Mechanism of Action : The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may inhibit kinases involved in tumor growth .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Neurodegenerative Diseases : Research indicates that derivatives can exhibit protective effects against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazoloquinazolinones. Key findings include:
- Substituent Variations : Modifying substituents on the phenyl or pyridine rings can significantly alter biological activity. For instance, introducing different methoxy groups has been shown to enhance anticancer activity .
Case Study 1: Anticancer Activity
A study conducted on a series of triazoloquinazolinones revealed that specific modifications led to enhanced potency against non-small cell lung cancer (NSCLC). The lead compound exhibited an IC50 value of 0.005 µM against c-Met kinases and was selected for further preclinical development .
Case Study 2: Neuroprotection
In a neuroprotection study involving models of oxidative stress-induced neuronal injury, a derivative of this compound demonstrated significant reduction in cell death rates compared to controls. The protective effect was linked to the compound's ability to scavenge free radicals and modulate inflammatory pathways .
相似化合物的比较
Structural and Substituent Variations
The triazoloquinazolinone scaffold is highly modular, with substitutions at positions 2, 6, 7, and 9 significantly altering properties. Key analogs include:
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a)
- Substituents: 4-hydroxyphenyl at position 8.
- Melting point: 230–231°C; yield: 69.5% via cyclocondensation .
- Hydroxyl groups enhance polarity, reducing logP compared to methoxy derivatives.
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Substituents: 4-methoxyphenyl at position 6, phenyl at position 9.
- Methoxy groups increase lipophilicity (logP ~3–4 estimated) .
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Substituents: 4-(diethylamino)phenyl at position 9, dimethyl at position 4. Molecular weight: 365.48; logP: 3.57; polar surface area: 54.29 Ų . Diethylamino group introduces basicity, enhancing solubility in acidic conditions.
7a: 9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-4H-1,2,4-triazolo[5,1-b]quinazolin-8-one
Physicochemical Properties
*Estimated based on substituent contributions.
Substituent Effects on Properties
- Methoxy Groups : Increase lipophilicity (logP ~3.5–4) and may enhance blood-brain barrier permeability compared to hydroxyl analogs .
- Chloro/Pyridine Groups : Chloro derivatives exhibit higher melting points (>300°C) due to halogen-mediated crystal packing , while pyridine substituents (as in the target compound) introduce hydrogen-bond acceptors, affecting solubility.
- Diethylamino Groups: Improve solubility in polar solvents (logD: 3.20) , advantageous for formulation.
常见问题
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 5-Cyclopentyl-triazoloquinazoline | Ethanol | 80 | 12 | 39.5 | |
| Diethyl imidazopyridine | Toluene | 110 | 24 | 51 |
Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks using substituent-induced shifts. For example:
- HRMS (ESI) : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy. Example: C24H24N4O3 requires 424.1764; observed 424.1761 .
- HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .
Advanced: What strategies can optimize reaction yields and regioselectivity in triazoloquinazoline synthesis?
Methodological Answer:
- Solvent selection : Polar solvents (DMF) enhance solubility of aromatic intermediates but may increase side reactions. Switch to THF or dichloromethane for sterically hindered substrates .
- Catalysis : Employ Lewis acids (e.g., ZnCl2) to direct regioselective cyclization, as shown in pyrazoloquinazoline syntheses .
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2–4 h, improving yields by 10–15% .
Advanced: How to design experiments for evaluating environmental fate and ecotoxicological impacts?
Methodological Answer:
- Experimental framework : Adopt a tiered approach per Project INCHEMBIOL :
- Long-term studies : Monitor bioaccumulation in model organisms (e.g., zebrafish) over 6–12 months .
Advanced: How to resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .
- Metabolite interference : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
- Structural analogs : Compare with triazolo[1,5-a]pyrimidines to isolate the role of the 3,4-dimethoxyphenyl group .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., C-2 of triazole) .
- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), prioritizing residues (e.g., Lys745, Thr790) for mutagenesis studies .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .
Advanced: How to assess metabolic stability and cytochrome P450 inhibition potential?
Methodological Answer:
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS .
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to calculate IC50 values .
- Metabolite ID : Employ UPLC-QTOF-MS/MS with MSE data-independent acquisition for untargeted profiling .
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